molecular formula C9H11NO3 B1303667 methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate CAS No. 85795-19-3

methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1303667
CAS RN: 85795-19-3
M. Wt: 181.19 g/mol
InChI Key: YHKGXMRDJTWJIL-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring structure consisting of four carbon atoms and one nitrogen atom. The specific structure of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate suggests that it is a pyrrole derivative with an acetyl group at the fourth position, a methyl group at the nitrogen atom, and a carboxylate ester at the second position.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates has been reported using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system . Although this method does not directly synthesize methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate, it provides insight into the synthetic strategies that can be employed for pyrrole derivatives. Additionally, the acylation of pyrrolo[1,2-a]pyrazines has been studied, showing selective acylation at the α-position of the pyrrole ring when it is free . This could potentially be adapted for the synthesis of acetyl-substituted pyrroles.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex, with various substituents affecting the overall conformation and reactivity. For example, in the case of two methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates, the pyrrolopyrrole fragment exhibits nonplanar conformations, which can influence the orientation of other functional groups . This suggests that the molecular structure of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate would also be influenced by its substituents, potentially affecting its chemical properties and reactivity.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including acylation, as mentioned earlier . The introduction of substituents such as acetyl groups can be achieved through reactions with acetic anhydride or acid chlorides. Moreover, the presence of a carboxylate ester group can lead to further transformations, such as esterification or hydrolysis, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be deduced from their molecular structure and functional groups. For instance, the presence of an acetyl group can increase the electron-withdrawing character of the compound, potentially affecting its acidity and reactivity. The experimental and theoretical vibrational frequencies, as well as the optimized geometric parameters of a related compound, methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, have been investigated using density functional theory (DFT), which could provide a basis for understanding the properties of methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate . Additionally, the cytotoxicity of acenaphtho[1,2-b]pyrrole-carboxylic acid esters against cell lines suggests that the biological activity of pyrrole derivatives can be significant and worth exploring .

Scientific Research Applications

Chemical Modification of Polysaccharides

Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate, due to its chemical structure, may be involved in the modification of polysaccharides, like xylan. For instance, the modification of xylan, a hemicellulose, can lead to the creation of biopolymer ethers and esters with distinct properties. These properties can be tailored based on functional groups, substitution degrees, and patterns. The chemical modification can result in novel materials with potential applications in various industries, including drug delivery and antimicrobial agents, due to the formation of nanoparticles and cationic derivatives (Petzold-Welcke et al., 2014).

Role in Pharmacological Agents

Compounds based on the pyrrolidin-2-one pharmacophore, similar in structure to methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate, have garnered interest for their potential as pharmacological agents, particularly in central nervous system therapies. These compounds, including phenylpiracetam and its methyl derivative, have shown promise in enhancing memory processes and attenuating cognitive impairments related to various conditions. The stereoisomers of these molecules, such as (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide and (4R,5S)-5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide, demonstrate that the configuration of stereocenters significantly influences their biological activities (Veinberg et al., 2015).

Solvent Applications in Pharmaceutical Sciences

Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate might share similarities with N-Methyl-2-pyrrolidone (NMP) in its solvent properties. NMP is known for its strong solubilizing capabilities and is utilized extensively in various industrial applications, including pharmaceuticals. Its physicochemical properties, solubilization efficacy, and comparable toxicity and side effects with other common solvents make it a critical component in pharmaceutical formulations (Jouyban et al., 2010).

Pyrolysis of Polysaccharides

In pyrolysis studies, understanding the chemical behavior of compounds like methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate can be crucial. For instance, during the pyrolysis of polysaccharides, the formation of products like glycolaldehyde, acetol, acetic acid, and formic acid from different carbon sources in the glucose monomers is observed. Such studies can shed light on the chemical mechanisms involved in pyrolysis and potentially guide the development of biofuels and other valuable chemicals (Ponder & Richards, 1994).

properties

IUPAC Name

methyl 4-acetyl-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(11)7-4-8(9(12)13-3)10(2)5-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKGXMRDJTWJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377249
Record name methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate

CAS RN

85795-19-3
Record name methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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